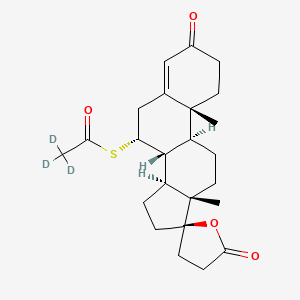

Spironolactone-D3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spironolacton-d3 ist eine deuterierte Form von Spironolacton, einem bekannten Aldosteron-Antagonisten. Die Deuteriumatome ersetzen drei Wasserstoffatome im Spironolacton-Molekül, was in verschiedenen Forschungsanwendungen, insbesondere in der Massenspektrometrie, nützlich sein kann. Spironolacton selbst ist ein steroidales Antimineralocorticoid und Antiandrogen, das häufig als Diuretikum und zur Behandlung von Erkrankungen wie Herzinsuffizienz, Bluthochdruck und Hyperaldosteronismus eingesetzt wird .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Spironolacton-d3 beinhaltet die Einarbeitung von Deuteriumatomen in das Spironolacton-Molekül. Dies kann durch verschiedene synthetische Routen erreicht werden, darunter:

Deuterium-Austauschreaktionen: Diese Methode beinhaltet die Substitution von Wasserstoffatomen durch Deuterium in Gegenwart einer Deuteriumquelle wie Deuteriumoxid (D2O) oder deuterierten Lösungsmitteln.

Deuterierte Reagenzien: Die Verwendung deuterierter Reagenzien bei der Synthese von Spironolacton kann ebenfalls zur Bildung von Spironolacton-d3 führen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Spironolacton-d3 beinhaltet typischerweise großtechnische Deuterium-Austauschreaktionen oder die Verwendung deuterierter Ausgangsmaterialien. Der Prozess wird optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Integrität der deuterierten Verbindung zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Spironolacton-d3 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Spironolacton-d3 kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können Spironolacton-d3 in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können an verschiedenen Stellen im Molekül auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von Spironolacton-d3 verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Spironolacton-d3 gebildet werden, umfassen seine verschiedenen Metaboliten, wie z. B. 7α-Thiomethylspironolacton und Canrenon. Diese Metaboliten behalten die biologische Aktivität der Mutterverbindung bei und tragen zu ihren pharmakologischen Wirkungen bei .

Wissenschaftliche Forschungsanwendungen

Spironolacton-d3 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als interner Standard in der Massenspektrometrie zur Quantifizierung von Spironolacton und seinen Metaboliten verwendet.

Biologie: In Studien eingesetzt, die die biologischen Wirkungen von Spironolacton und seinen deuterierten Analogen untersuchen.

Medizin: In pharmakokinetischen und pharmakodynamischen Studien verwendet, um den Stoffwechsel und die Wirkung von Spironolacton zu verstehen.

Industrie: Angewendet in der Entwicklung neuer Medikamente und therapeutischer Mittel, die auf Mineralocorticoid-Rezeptoren abzielen

Wirkmechanismus

Spironolacton-d3 übt seine Wirkungen aus, indem es als Antagonist des Mineralocorticoid-Rezeptors wirkt und dabei insbesondere die Wirkung von Aldosteron blockiert. Dies führt zu einer erhöhten Ausscheidung von Natrium und Wasser, während Kalium zurückgehalten wird. Zu den molekularen Zielstrukturen gehören die aldosteronabhängige Natrium-Kalium-Austausch-Stelle im distalen gewundenen Nierentubulus. Die an seinem Wirkmechanismus beteiligten Signalwege umfassen die Hemmung der Aldosteronbindung und die nachfolgenden nachgeschalteten Auswirkungen auf den Elektrolythaushalt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spironolactone-d3 involves the incorporation of deuterium atoms into the spironolactone molecule. This can be achieved through several synthetic routes, including:

Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis of spironolactone can also lead to the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the deuterated compound .

Analyse Chemischer Reaktionen

Types of Reactions

Spironolactone-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can occur at various positions in the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include its various metabolites, such as 7α-thiomethylspironolactone and canrenone. These metabolites retain the biological activity of the parent compound and contribute to its pharmacological effects .

Wissenschaftliche Forschungsanwendungen

Spironolactone-d3 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of spironolactone and its metabolites.

Biology: Employed in studies investigating the biological effects of spironolactone and its deuterated analogs.

Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of spironolactone.

Industry: Applied in the development of new drugs and therapeutic agents targeting mineralocorticoid receptors

Wirkmechanismus

Spironolactone-d3 exerts its effects by acting as an antagonist of the mineralocorticoid receptor, specifically blocking the action of aldosterone. This leads to increased excretion of sodium and water while retaining potassium. The molecular targets include the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule. The pathways involved in its mechanism of action include the inhibition of aldosterone binding and subsequent downstream effects on electrolyte balance .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Spironolacton: Die nicht-deuterierte Form von Spironolacton-d3, die in klinischen Umgebungen weit verbreitet ist.

Eplerenon: Ein weiterer Aldosteron-Antagonist mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher chemischer Struktur.

Canrenon: Ein Metabolit von Spironolacton mit ähnlichen pharmakologischen Wirkungen.

Einzigartigkeit

Spironolacton-d3 ist einzigartig aufgrund des Vorhandenseins von Deuteriumatomen, wodurch es in Forschungsanwendungen mit Massenspektrometrie besonders nützlich wird. Die Deuteriummarkierung ermöglicht die präzise Quantifizierung und Verfolgung der Verbindung und ihrer Metaboliten in biologischen Systemen .

Eigenschaften

Molekularformel |

C24H32O4S |

|---|---|

Molekulargewicht |

419.6 g/mol |

IUPAC-Name |

S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] 2,2,2-trideuterioethanethioate |

InChI |

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1/i1D3 |

InChI-Schlüssel |

LXMSZDCAJNLERA-OFUZVNSWSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C |

Kanonische SMILES |

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C |

Reinheit |

99.9% by HPLC; >98% atom D |

Synonyme |

7-Acetyl(D3)thio-17-hydroxy-3-oxopregn-4-ene-21-carboxylic acid, g-lactone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid](/img/structure/B1165172.png)

![2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde](/img/structure/B1165173.png)